molecular formula C11H12ClF3N2 B1415033 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1041581-59-2

3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1415033
CAS RN: 1041581-59-2
M. Wt: 264.67 g/mol
InChI Key: GVNZSALRWABTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine, also known as 3-Cl-CPC-5-TFMPA, is a synthetic compound used in scientific research. It is a chiral compound, meaning it has two distinct forms that are mirror images of each other. It has been studied for its potential applications in various fields, including biochemistry, pharmacology, and chemical synthesis.

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine is often associated with a range of pharmacological activities. This compound could be used in the synthesis of new drug molecules, particularly those targeting neurological disorders where modulation of neurotransmitters is key .

Agrochemical Research

In the agrochemical industry, trifluoromethylpyridines serve as key structural motifs in active ingredients. They are used to protect crops from pests, and derivatives of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine could be synthesized for novel pesticides or herbicides .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound could also be used to develop veterinary drugs. The unique properties of the trifluoromethyl group may enhance the efficacy of treatments for animal health conditions .

Organic Synthesis Intermediates

This compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique structure could be beneficial in creating new compounds with specific desired properties for research or industrial use .

Material Science

The trifluoromethyl group can impart unique physical properties to materials. Compounds like 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine could be used to develop new materials with specific characteristics, such as increased durability or altered electrical conductivity .

Antiviral Research

There is potential for this compound to be used in the synthesis of antiviral drugs. For instance, it could be a reactant in creating inhibitors for NS5B, which is a polymerase critical in the replication of viruses like Hepatitis C .

Fluorine Chemistry Research

Due to the presence of the trifluoromethyl group, this compound is of interest in the field of fluorine chemistry, where it could be used to study the effects of fluorination on the biological activity and stability of compounds .

Catalysis

The unique properties of the trifluoromethyl group could make 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine a valuable catalyst or component of a catalytic system in chemical reactions, potentially improving efficiency or selectivity .

properties

IUPAC Name

3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2/c12-9-5-7(11(13,14)15)6-16-10(9)17-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNZSALRWABTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651949
Record name 3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine

CAS RN

1041581-59-2
Record name 3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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